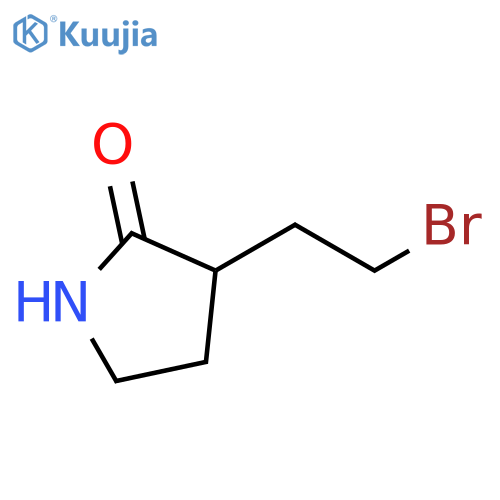Cas no 1820664-66-1 (3-(2-bromoethyl)pyrrolidin-2-one)

1820664-66-1 structure
商品名:3-(2-bromoethyl)pyrrolidin-2-one
CAS番号:1820664-66-1
MF:C6H10BrNO
メガワット:192.05370092392
MDL:MFCD29033844
CID:4620492
PubChem ID:119056855
3-(2-bromoethyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromoethyl)pyrrolidin-2-one
-
- MDL: MFCD29033844
- インチ: 1S/C6H10BrNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
- InChIKey: XLLWOGBXABUREF-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CCBr)C1=O
計算された属性
- せいみつぶんしりょう: 190.99458g/mol
- どういたいしつりょう: 190.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 29.1Ų
3-(2-bromoethyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-221149-5.0g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 5g |
$3065.0 | 2023-06-07 | |
| Enamine | EN300-221149-0.1g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 0.1g |
$366.0 | 2023-09-16 | |
| Enamine | EN300-221149-0.5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 0.5g |
$824.0 | 2023-09-16 | |
| Enamine | EN300-221149-10.0g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 10g |
$4545.0 | 2023-06-07 | |
| Enamine | EN300-221149-1g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 1g |
$1057.0 | 2023-09-16 | |
| Enamine | EN300-221149-5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 5g |
$3065.0 | 2023-09-16 | |
| 1PlusChem | 1P01AM38-5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 5g |
$3851.00 | 2024-06-18 | |
| 1PlusChem | 1P01AM38-1g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 1g |
$2843.00 | 2025-03-19 | |
| 1PlusChem | 1P01AM38-2.5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 2.5g |
$2622.00 | 2024-06-18 | |
| Enamine | EN300-221149-10g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 10g |
$4545.0 | 2023-09-16 |
3-(2-bromoethyl)pyrrolidin-2-one 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1820664-66-1 (3-(2-bromoethyl)pyrrolidin-2-one) 関連製品
- 307-59-5(perfluorododecane)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
